molecular formula C17H17ClFN3O2 B2640698 2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034528-07-7

2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2640698
CAS RN: 2034528-07-7
M. Wt: 349.79
InChI Key: CFWRTSWGDCNKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthesis and Characterization

Process Development in Antifungal Agents (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol, commonly known as voriconazole, a broad-spectrum triazole antifungal agent, involves synthesis where the relative stereochemistry is crucial. The diastereocontrol of the reaction, involving a 4-(1-metalloethyl)-5-fluoropyrimidine derivative and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, is influenced by pyrimidine substitution patterns and reaction conditions. The organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine achieves excellent diastereoselection. The absolute stereochemistry of voriconazole is confirmed via a diastereomeric salt resolution process, using (1R)-10-camphorsulfonic acid (Butters et al., 2001).

Microwave Assisted Synthesis and Antibacterial Activity Microwave irradiation is used for the synthesis of compounds like 1-(4-(piperidin-1-yl) phenyl) ethanone (3), which is a product of the reaction between piperidine and 4-chloro acetophenone. This compound further reacts with aryl aldehydes to form 3-phenyl-1-(4-(piperidin-1-yl) aryl substituted) prop-2-en-1-one. Further reactions lead to compounds with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Pharmacology and Drug Design

Conformationally Constrained Butyrophenones Novel conformationally restricted butyrophenones are synthesized with a focus on their affinities for dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) receptors. These compounds, potentially serving as atypical antipsychotic agents, undergo extensive in vitro and in vivo pharmacological assessments. The structural components significantly impact the potency, selectivity, and potential therapeutic profiles of these compounds (Raviña et al., 1999).

Cytotoxic Studies and Docking Studies 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, synthesized using a click chemistry approach, undergoes extensive characterization, including single crystal XRD analysis and Hirshfeld surface analysis. Its cytotoxicity is evaluated, and binding analysis with human serum albumin is performed to understand its pharmacokinetic nature for potential biological applications (Govindhan et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-15-6-2-1-4-12(15)8-16(23)22-7-3-5-14(11-22)24-17-20-9-13(19)10-21-17/h1-2,4,6,9-10,14H,3,5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWRTSWGDCNKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

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